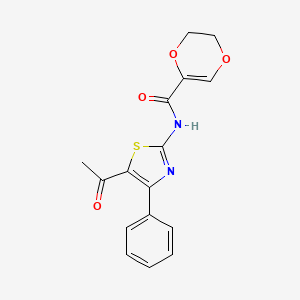

N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-10(19)14-13(11-5-3-2-4-6-11)17-16(23-14)18-15(20)12-9-21-7-8-22-12/h2-6,9H,7-8H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHHXKIOYHMBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=COCCO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- Thiazole Ring : Known for its role in various biological activities including anticancer and antimicrobial effects.

- Dioxine Moiety : Contributes to chemical stability and may enhance interactions with biological targets.

- Acetyl Group : Potentially increases lipophilicity and bioavailability.

These structural elements suggest that the compound could exhibit a range of biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound possess significant anticancer properties. Thiazole derivatives have shown efficacy against various cancer cell lines. For instance:

- Activity Against Cancer Cell Lines : Studies report IC50 values indicating cytotoxicity in the low micromolar range for thiazole-based compounds, suggesting potential effectiveness in cancer treatment .

Antimicrobial Effects

The thiazole ring is often associated with antimicrobial properties. Similar compounds have demonstrated efficacy against a range of pathogens:

- Bactericidal Activity : Compounds with thiazole structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic potential. Potential mechanisms include:

- Interaction with Proteins and Nucleic Acids : The compound may bind to specific enzymes or receptors, modulating their activity.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptotic pathways in cancer cells through mitochondrial disruption .

Case Studies and Experimental Data

A summary of relevant studies highlights the biological activity of similar thiazole derivatives:

These findings underscore the potential of thiazole-containing compounds in therapeutic applications.

Chemical Reactions Analysis

Key Reaction Pathways

-

Formation of the 5,6-Dihydro-1,4-dioxine Ring

-

Carboxamide Formation

-

Thiazole Acetylation

Reaction Optimization and Conditions

The table below summarizes critical reaction parameters for synthetic steps derived from analogous compounds:

Functionalization and Stability

-

Electrophilic Substitution : The 1,4-dioxine ring’s electron-rich nature allows bromination or nitration at position 6, as seen in benzodioxane derivatives ( ).

-

Hydrolytic Stability : The carboxamide bond is stable under physiological conditions (pH 7.4, 37°C) but hydrolyzes under strong acidic/basic conditions ( ).

Catalytic and Enzymatic Interactions

-

PARP1 Inhibition : Analogous 1,4-dioxine carboxamides exhibit competitive inhibition of PARP1 via hydrogen bonding with residues (e.g., Lys550, Gln546) ( ).

-

Enzyme Kinetics : Derivatives like 5d (IC = 1.469 µM) show competitive inhibition of alkaline phosphatase, suggesting similar behavior for the target compound ( ).

Computational and Docking Studies

-

Binding Affinity : Molecular docking predicts strong interactions (ΔG ≈ −6.4 to −7.5 kcal/mol) between the 1,4-dioxine core and target proteins (PDB: 5ztj, 1EW2) ( ).

-

SAR Insights : Substituents on the thiazole ring (e.g., acetyl groups) enhance binding via hydrophobic interactions with residues like Tyr557 ( ).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares the target compound with three structurally related analogs derived from the evidence:

Key Observations:

Backbone Similarities : All compounds share the 5,6-dihydro-1,4-dioxine-carboxamide backbone, which may enhance solubility via oxygen-mediated hydrogen bonding.

Heterocyclic Variations: The thiazole ring in the target compound and ’s analog provides sulfur-based electronic effects.

Substituent Impact: The diethylaminoethyl group in ’s compound increases basicity, favoring salt formation (e.g., HCl) for improved bioavailability . The hydroperoxy group in ’s analog suggests redox or radical-scavenging activity .

Theoretical Property Analysis

Electronic and Steric Effects:

- The phenyl group adds steric bulk, which may limit membrane permeability but enhance target specificity.

- ’s Oxadiazole Analog: The phenoxymethyl group is electron-donating, increasing lipophilicity compared to the target’s acetyl substituent .

Computational Tools for Analysis:

Industrial and Research Relevance

- ’s Compound : The presence of multiple global suppliers indicates scalability and commercial viability, likely due to optimized synthetic routes or pharmacological performance .

- ’s Analogs : Their structural complexity (e.g., stereochemistry, hydroperoxy groups) suggests use in niche therapeutic areas, though synthetic challenges may limit broad application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.